5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one
Overview
Description
5,6-Dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C18H17N3O2 and a molecular weight of 307.35 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidin-4(3H)-one ring, which is substituted with two methyl groups at positions 5 and 6, and an amino group at position 2. The amino group is further substituted with a 4-phenoxyphenyl group .Scientific Research Applications
Synthesis and Biological Activities The synthesis of related pyrimidin-4(3H)-one derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones has been reported, showcasing analgesic and anti-inflammatory activities (Alagarsamy, Vijayakumar, & Raja Solomon, 2007). This research indicates the potential of pyrimidin-4(3H)-one derivatives in medical applications, particularly in pain and inflammation management.
Chemical Properties and Reactions The chemical reactions and properties of pyrimidin-4(3H)-one derivatives have also been investigated. Studies include the electrophilic ipso-substitution reactions of methyl and methoxycarbonyl groups, which are crucial for understanding the chemical behavior and facilitating the synthesis of more complex molecules (Zh. et al., 2013). These insights are fundamental for developing new compounds with enhanced biological or pharmacological activities.
Antimicrobial Activities The antimicrobial potential of pyrimidin-4(3H)-one derivatives has been explored, with some compounds showing significant activity against various microorganisms. For example, the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines have been documented, demonstrating the versatility of pyrimidin-4(3H)-one derivatives in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
properties
IUPAC Name |
4,5-dimethyl-2-(4-phenoxyanilino)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-13(2)19-18(21-17(12)22)20-14-8-10-16(11-9-14)23-15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINPQSNNVAIMBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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